molecular formula C9H18F5NO3S B1387899 2,2-Difluoroethyltriethylammonium trifluoromethanesulfonate CAS No. 887267-07-4

2,2-Difluoroethyltriethylammonium trifluoromethanesulfonate

Cat. No. B1387899
M. Wt: 315.3 g/mol
InChI Key: QIUBCQLYIWMRNK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Difluoroethyltriethylammonium trifluoromethanesulfonate (DFETTMS) is a quaternary ammonium salt that has recently been studied for its potential applications in various scientific fields. This compound has a unique structure, which allows it to act as a surfactant, a catalyst, and an ionic liquid, among other things. In

Mechanism Of Action

2,2-Difluoroethyltriethylammonium trifluoromethanesulfonate acts as a surfactant by reducing the surface tension of aqueous solutions. This allows it to act as a solubilizing agent, which can help dissolve and disperse various substances in water. Additionally, 2,2-Difluoroethyltriethylammonium trifluoromethanesulfonate can act as a catalyst in certain chemical reactions, and can also act as an ionic liquid, which can help facilitate the transfer of ions between different substances.

Biochemical And Physiological Effects

2,2-Difluoroethyltriethylammonium trifluoromethanesulfonate has been studied for its potential effects on the human body. Studies have shown that 2,2-Difluoroethyltriethylammonium trifluoromethanesulfonate can act as an antioxidant, which can help protect cells from oxidative damage. Additionally, 2,2-Difluoroethyltriethylammonium trifluoromethanesulfonate has been shown to have anti-inflammatory and anti-microbial properties, which could potentially be used to treat various diseases.

Advantages And Limitations For Lab Experiments

The main advantage of using 2,2-Difluoroethyltriethylammonium trifluoromethanesulfonate in laboratory experiments is its ability to act as a surfactant, a catalyst, and an ionic liquid. This makes it a versatile reagent that can be used in a variety of experiments. However, 2,2-Difluoroethyltriethylammonium trifluoromethanesulfonate is not without its limitations. It is a highly viscous liquid, which can make it difficult to handle. Additionally, it is not very soluble in water, which can limit its use in certain experiments.

Future Directions

There are a variety of potential future directions for 2,2-Difluoroethyltriethylammonium trifluoromethanesulfonate. One possible direction is to further explore its potential applications in the production of nanomaterials, such as carbon nanotubes. Additionally, further research could be conducted to investigate the potential effects of 2,2-Difluoroethyltriethylammonium trifluoromethanesulfonate on the human body, such as its anti-inflammatory and anti-microbial properties. Finally, 2,2-Difluoroethyltriethylammonium trifluoromethanesulfonate could be studied for its potential use as a solubilizing agent in various chemical reactions.

Scientific Research Applications

2,2-Difluoroethyltriethylammonium trifluoromethanesulfonate has a variety of potential applications in scientific research. It has been used as a surfactant, a catalyst, an ionic liquid, and a reagent in various chemical reactions. It has also been used to study the structure and properties of proteins and other biomolecules, as well as to investigate the effects of various drugs on the human body. Additionally, 2,2-Difluoroethyltriethylammonium trifluoromethanesulfonate has been used in the production of nanomaterials, such as carbon nanotubes.

properties

IUPAC Name

2,2-difluoroethyl(triethyl)azanium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18F2N.CHF3O3S/c1-4-11(5-2,6-3)7-8(9)10;2-1(3,4)8(5,6)7/h8H,4-7H2,1-3H3;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIUBCQLYIWMRNK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC)CC(F)F.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18F5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoroethyltriethylammonium trifluoromethanesulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,2-Difluoroethyltriethylammonium trifluoromethanesulfonate
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